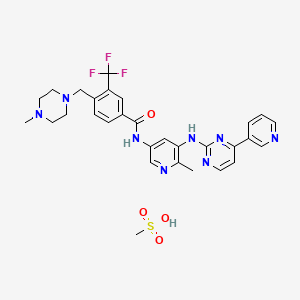
Flumatinibmesilat
Übersicht
Beschreibung
Flumatinib mesylate is a novel, orally available tyrosine kinase inhibitor. It has shown higher selectivity and potency against the BCR-ABL1 kinase compared to imatinib. This compound is primarily used in the treatment of chronic myeloid leukemia and has demonstrated efficacy in patients who are resistant or intolerant to other treatments .
Wissenschaftliche Forschungsanwendungen
Flumatinib mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of tyrosine kinase inhibition and to develop new inhibitors with improved properties.
Biology: Researchers use flumatinib mesylate to investigate the role of BCR-ABL1 kinase in cellular processes and to study the effects of kinase inhibition on cell signaling pathways.
Medicine: Clinically, flumatinib mesylate is used to treat chronic myeloid leukemia and other cancers with BCR-ABL1 mutations. It is also being explored for its potential in treating other malignancies.
Industry: The compound is used in the pharmaceutical industry for the development of new cancer therapies and for the production of flumatinib mesylate-based medications
Wirkmechanismus
- Primary Targets : Flumatinib mesylate selectively inhibits the Bcr-Abl kinase, which is a fusion protein resulting from the Philadelphia chromosome (Ph) translocation. Bcr-Abl is a constitutively active tyrosine kinase responsible for driving the growth and survival of leukemic cells in chronic myeloid leukemia (CML) and Ph-positive acute lymphoblastic leukemia (ALL) .
- Affected Pathways : Flumatinib impacts several pathways:
- ADME Properties :
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
Flumatinib mesylate is a potent inhibitor of BCR-ABL1 tyrosine kinase . It also inhibits c-Abl, PDGFRβ, and c-Kit . The compound interacts with these enzymes and proteins, inhibiting their activity and thereby disrupting the biochemical reactions they are involved in .
Cellular Effects
Flumatinib mesylate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce higher rates of major molecular response (MMR) and complete cytogenetic response in patients with CML .
Molecular Mechanism
Flumatinib mesylate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a more potent inhibitor of BCR-ABL1 tyrosine kinase than imatinib .
Temporal Effects in Laboratory Settings
The effects of Flumatinib mesylate change over time in laboratory settings . It has been observed that initial administration of Flumatinib mesylate results in more profound and expeditious molecular responses .
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models were not found, clinical studies have shown that Flumatinib mesylate has a significant impact on patient outcomes at various dosages .
Metabolic Pathways
Flumatinib mesylate is involved in several metabolic pathways. It undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. In addition to these phase I metabolites, several phase II glucuronidation and acetylation products were detected in plasma, urine, and feces .
Transport and Distribution
Flumatinib mesylate is transported and distributed within cells and tissues . It has been observed that the concentration of Flumatinib mesylate is ordered as bone marrow > serum > cerebrospinal fluid in Ph+ ALL bone marrow .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of flumatinib mesylate involves multiple steps, starting with the formation of the pyridinylpyrimidine core. This core is then functionalized with various substituents to achieve the desired biological activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of flumatinib mesylate is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and rigorous purification steps to obtain the final product. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Flumatinib mesylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability or activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve the desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Vergleich Mit ähnlichen Verbindungen
Imatinib: The first-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A second-generation tyrosine kinase inhibitor with a broader spectrum of activity.
Nilotinib: Another second-generation inhibitor with improved efficacy and safety profile compared to imatinib.
Comparison: Flumatinib mesylate is unique due to its higher selectivity and potency against the BCR-ABL1 kinase compared to imatinib. It has shown better efficacy in clinical trials and is effective in patients who are resistant or intolerant to other treatments. Additionally, flumatinib mesylate has a favorable safety profile and is associated with fewer adverse effects .
Eigenschaften
IUPAC Name |
methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N8O.CH4O3S/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40;1-5(2,3)4/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSASDYCFROUKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33F3N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237780 | |
| Record name | Flumatinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895519-91-2 | |
| Record name | Flumatinib mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895519912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumatinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMATINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95Y8L63NBC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



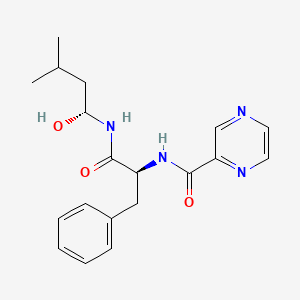

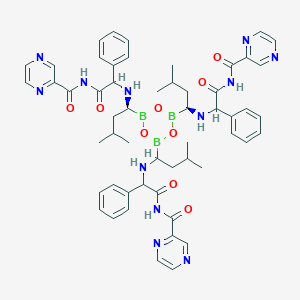
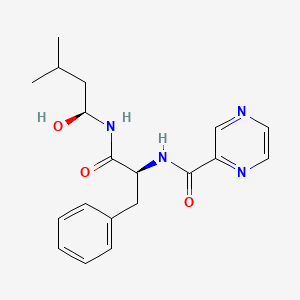


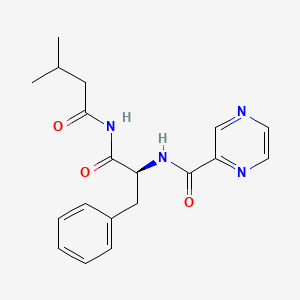
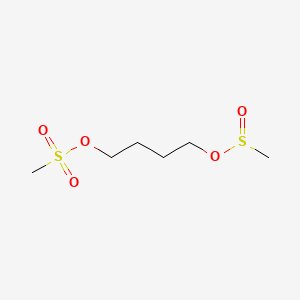

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B601050.png)



